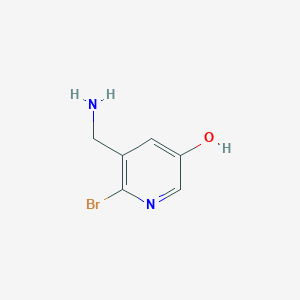
5-(Aminomethyl)-6-bromopyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-6-bromopyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position and a bromine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-bromopyridin-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxypyridine followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The aminomethylation can be achieved using formaldehyde and ammonium chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-bromopyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: 5-(Aminomethyl)-6-bromopyridin-3-one
Reduction: 5-(Aminomethyl)pyridin-3-ol
Substitution: 5-(Aminomethyl)-6-azidopyridin-3-ol, 5-(Aminomethyl)-6-thiocyanatopyridin-3-ol
Scientific Research Applications
5-(Aminomethyl)-6-bromopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-bromopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-bromopyridin-3-ol
- 5-(Aminomethyl)-6-chloropyridin-3-ol
- 5-(Aminomethyl)-6-fluoropyridin-3-ol
Comparison
Compared to its analogs, 5-(Aminomethyl)-6-bromopyridin-3-ol exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom can participate in halogen bonding, which can enhance its binding affinity to biological targets .
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-(aminomethyl)-6-bromopyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H,2,8H2 |
InChI Key |
BZINSZYNIYZIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CN)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















